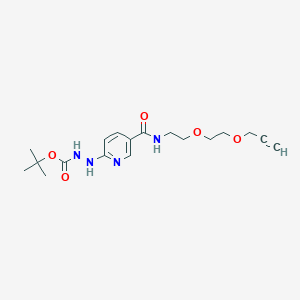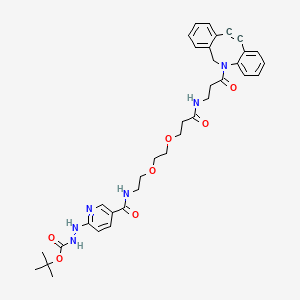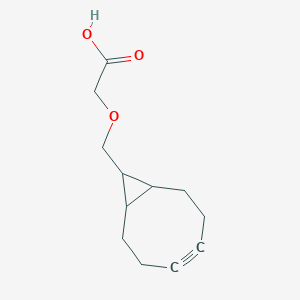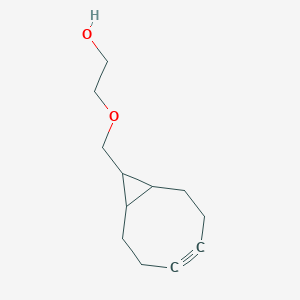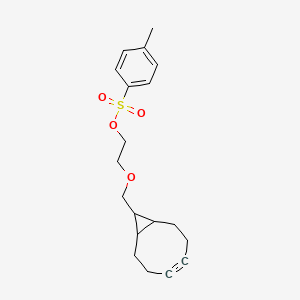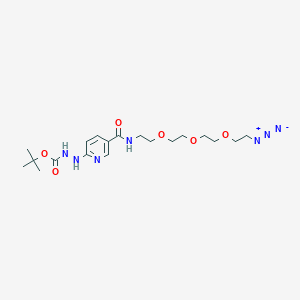
Boc-HyNic-PEG3-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-HyNic-PEG3-Azide is a heterobifunctional polyethylene glycol derivative that contains a tert-butyloxycarbonyl (Boc) protected hydrazinonicotinamide (HyNic) group and an azide group. This compound is widely used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The azide group can participate in “click” chemistry reactions, while the HyNic group can form hydrazone linkages with aldehyde or ketone groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG3-Azide involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form amino-PEG-alcohol using a dibenzyl-protected amine functional initiator.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the N-hydroxy succinimidyl-PEG-azide derivative.
Introduction of Boc-HyNic Group: The Boc-HyNic group is introduced through a series of reactions involving tert-butyloxycarbonyl protection and hydrazinonicotinamide conjugation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization and modification processes under controlled conditions to ensure high purity and yield. The use of advanced reactors and purification systems is essential to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-HyNic-PEG3-Azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Hydrazone Formation: The HyNic group reacts with aldehyde or ketone groups to form reversible hydrazone linkages.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Hydrazone Formation: Mild acidic conditions are typically employed to promote the reaction between the HyNic group and carbonyl compounds.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Linkages: Formed from the reaction of the HyNic group with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Boc-HyNic-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Boc-HyNic-PEG3-Azide involves its ability to form stable linkages with various biomolecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone linkages with carbonyl compounds. These linkages are stable and can be used to attach various functional groups to the polyethylene glycol backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-HyNic-PEG-Azide: Similar to Boc-HyNic-PEG3-Azide but with different polyethylene glycol chain lengths.
Hynic-PEG3-N3: Another heterobifunctional polyethylene glycol derivative with similar functional groups.
Uniqueness
This compound is unique due to its combination of a Boc-protected HyNic group and an azide group, which allows for versatile bioconjugation and click chemistry applications. The specific polyethylene glycol chain length (PEG3) provides optimal solubility and stability for various applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-19(2,3)32-18(28)25-24-16-5-4-15(14-22-16)17(27)21-6-8-29-10-12-31-13-11-30-9-7-23-26-20/h4-5,14H,6-13H2,1-3H3,(H,21,27)(H,22,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQBMDQCXUNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
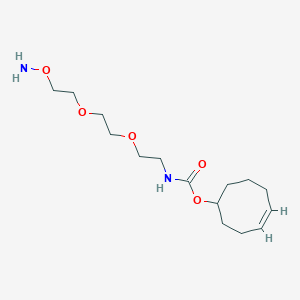
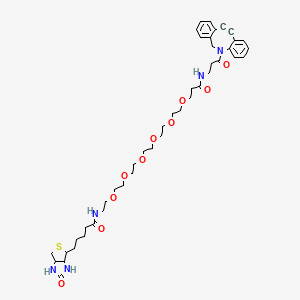
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
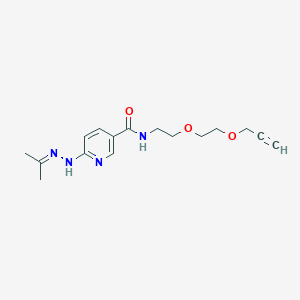
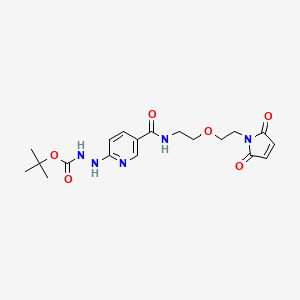
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
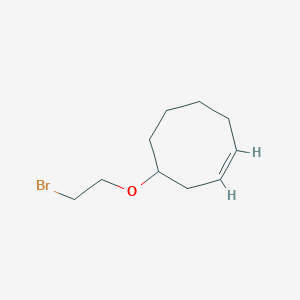
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
